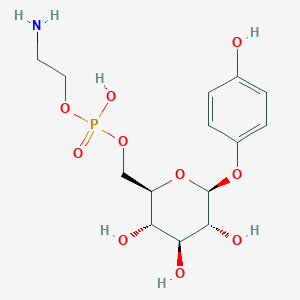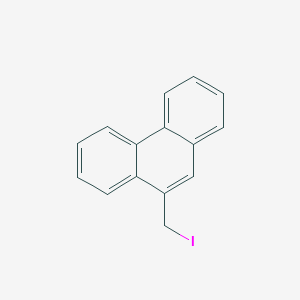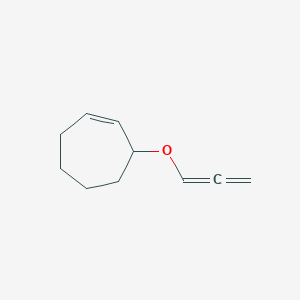
Transfluthrine
Vue d'ensemble
Description
La transfluthrine est un insecticide pyréthroïde à action rapide connu pour sa faible persistance et sa forte volatilité. Elle est principalement utilisée dans les environnements intérieurs pour lutter contre les nuisibles tels que les mouches, les moustiques, les mites et les cafards. Le composé a la formule moléculaire C15H12Cl2F4O2 et est efficace à la fois comme agent de contact et d'inhalation .
Applications De Recherche Scientifique
La transfluthrine a un large éventail d'applications en recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier le comportement des insecticides pyréthroïdes.
Biologie : La this compound est utilisée dans les études sur la physiologie et le comportement des insectes, en particulier pour comprendre les mécanismes de résistance.
Médecine : La recherche sur les effets de la this compound sur la santé humaine et ses applications thérapeutiques potentielles est en cours.
Industrie : La this compound est largement utilisée dans la production d'insecticides ménagers, y compris les vaporisateurs et les serpentins anti-moustiques
5. Mécanisme d'action
La this compound exerce ses effets en agissant comme un modulateur des canaux sodiques. Elle se lie aux canaux sodiques du système nerveux des insectes, provoquant une activation prolongée et conduisant à une paralysie et à la mort. Ce mode d'action est similaire à celui d'autres pyréthroïdes, mais la forte volatilité de la this compound la rend particulièrement efficace comme répulsif spatial .
Composés similaires :
- Métofluthrine
- Tefluthrine
- Perméthrine
- Deltaméthrine
Comparaison : La this compound est unique parmi les pyréthroïdes en raison de sa forte volatilité et de son action rapide. Alors que des composés comme la métofluthrine et la téfluthrine présentent également une forte volatilité, l'efficacité de la this compound comme répulsif spatial la distingue. De plus, la this compound nécessite des concentrations plus élevées que la métofluthrine pour obtenir des effets similaires, mais elle offre un effet d'abattage plus fort .
Les propriétés uniques de la this compound en font un outil précieux dans la lutte antiparasitaire, en particulier dans les environnements intérieurs où une action rapide et une faible persistance sont souhaitées.
Mécanisme D'action
Target of Action
Transfluthrin primarily targets the voltage-gated sodium channels in the nerve membranes of insects . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the normal functioning of the nervous system .
Mode of Action
Transfluthrin is a fast-acting pyrethroid insecticide that acts as a contact and inhalation agent . It promotes the activation and inhibits the inactivation of the voltage-gated sodium channels . This results in repetitive firing and/or membrane depolarization, leading to nerve conduction block and paralysis, a state often referred to as 'knockdown’ .
Biochemical Pathways
The primary biochemical pathway affected by Transfluthrin is the sodium-potassium pump activity in the neurons. By disrupting the normal functioning of these pumps, Transfluthrin causes an influx of sodium ions into the neurons, leading to depolarization . This disrupts the normal electrical activity of the neurons, leading to paralysis and eventual death of the insect .
Pharmacokinetics
Transfluthrin is a relatively volatile substance . It is very soluble in organic solvents such as hexane, isopropanol, toluene, and dichloromethane . These properties affect its bioavailability and distribution in the environment.
Result of Action
The molecular and cellular effects of Transfluthrin’s action result in the disruption of the normal functioning of the insect’s nervous system . This leads to symptoms such as tremors, convulsions, and ultimately paralysis . In experiments, Transfluthrin was shown to kill 85 percent of mosquitos within one hour of exposure at concentrations below 0.3 μg/m³ in air .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Transfluthrin. For instance, its volatility can be affected by temperature and humidity . Moreover, its efficacy can also be influenced by the presence of other substances in the environment, such as organic matter, which can adsorb Transfluthrin and reduce its availability .
Analyse Biochimique
Biochemical Properties
These are organic compounds containing a carbonyl group substituted with a benzyloxyl group . Transfluthrin has been shown to repel Aedes aegypti via activation of sodium channels .
Cellular Effects
Transfluthrin, if used contrary to product instructions, may cause symptoms of poisoning including nervousness, anxiety, tremor, convulsions, skin allergies, sneezing, running nose, and irritation . In experiments, transfluthrin was shown to kill 85 percent of mosquitoes within one hour of exposure at concentrations below 0.3 μg/m^3 .
Molecular Mechanism
The molecular mechanism of action of transfluthrin involves the activation of sodium channels . This activation is a major mechanism of pyrethroid repellency, which has broad significance in insect olfaction study, repellents development, and control of human disease vectors .
Temporal Effects in Laboratory Settings
In a laboratory setting, transfluthrin has shown to have significant effects over time. For instance, it has been observed that transfluthrin repels Aedes aegypti in a hand-in-cage assay at nonlethal concentrations as low as 1 ppm .
Metabolic Pathways
It’s known that Cunninghamella spp., a type of fungi, can be employed to generate mammalian-equivalent metabolites of the pyrethroid pesticides transfluthrin .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La transfluthrine est synthétisée par estérification de l'alcool (2,3,5,6)-tétrafluorobenzylique avec l'acide (1R,3S)-3-(2,2-dichlorovinyl)-2,2-diméthylcyclopropane-carboxylique . Le procédé implique la réduction de l'ester d'acide 2,3,5,6-tétrafluorobenzoïque pour obtenir l'alcool 2,3,5,6-tétrafluorobenzylique , qui est ensuite estérifié pour produire la this compound .
Méthodes de production industrielle : La production industrielle de la this compound implique une voie de synthèse similaire, mais à plus grande échelle. Le procédé est conçu pour garantir un rendement et une pureté élevés, atteignant généralement une pureté minimale de 96,5 % .
Analyse Des Réactions Chimiques
Types de réactions : La transfluthrine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de divers sous-produits.
Réduction : La réduction de la this compound peut produire des composés plus simples, bien que cette réaction soit moins courante.
Substitution : La this compound peut subir des réactions de substitution, en particulier impliquant les atomes d'halogène dans sa structure.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les hydrures métalliques tels que l'hydrure de lithium et d'aluminium sont utilisés pour la réduction.
Substitution : Les réactions d'échange d'halogène impliquent souvent des réactifs comme l'iodure de sodium dans l'acétone.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de divers acides carboxyliques et aldéhydes .
Comparaison Avec Des Composés Similaires
- Metofluthrin
- Tefluthrin
- Permethrin
- Deltamethrin
Comparison: Transfluthrin is unique among pyrethroids due to its high volatility and rapid action. While compounds like metofluthrin and tefluthrin also exhibit high volatility, transfluthrin’s effectiveness as a spatial repellent sets it apart. Additionally, transfluthrin requires higher concentrations compared to metofluthrin to achieve similar effects, but it provides a stronger knockdown effect .
Transfluthrin’s unique properties make it a valuable tool in pest control, particularly in indoor environments where rapid action and low persistency are desired.
Propriétés
IUPAC Name |
(2,3,5,6-tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F4O2/c1-15(2)7(3-10(16)17)11(15)14(22)23-5-6-12(20)8(18)4-9(19)13(6)21/h3-4,7,11H,5H2,1-2H3/t7-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVNRFNDOPPVQJ-HQJQHLMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046812 | |
| Record name | Transfluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118712-89-3 | |
| Record name | Transfluthrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118712-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Transfluthrin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118712893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Transfluthrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15117 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Transfluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3,5,6-tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANSFLUTHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWL3SKA6EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)






![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)


![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)

